molecular formula C17H18N4OS B3788831 N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B3788831
M. Wt: 326.4 g/mol
InChI Key: PUGFBKCOQLELCI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a key component of many important biological structures, including histidine and purines .


Synthesis Analysis

Imidazole can be synthesized by numerous methods in the laboratory. One of the most common methods is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole has a unique structure where it contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is a pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. Many imidazole derivatives are used as inhibitors for various enzymes and receptors .

Safety and Hazards

Like all chemicals, imidazole and its derivatives should be handled with care. They may pose certain hazards depending on their specific structure and properties .

Future Directions

Imidazole and its derivatives continue to be an area of active research due to their wide range of biological activities and their potential use in the development of new drugs . Future research will likely focus on the synthesis of new imidazole derivatives and the exploration of their biological activities.

Properties

IUPAC Name

N-[(3-ethylimidazol-4-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-3-21-11-18-9-14(21)10-19-17(22)16-15(20-12(2)23-16)13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFBKCOQLELCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CNC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
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N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
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N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
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N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
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N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
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N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

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